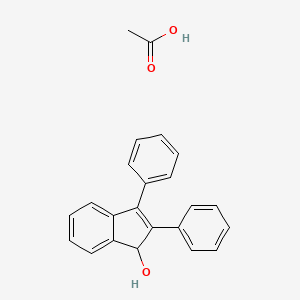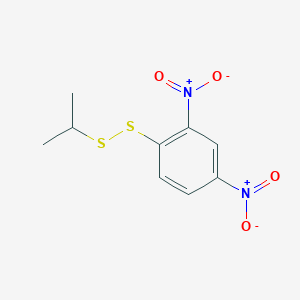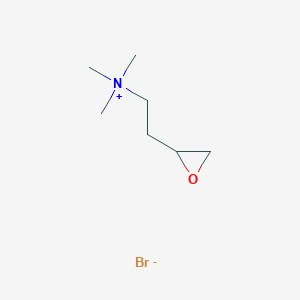
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide is a chemical compound with the molecular formula C₇H₁₆BrNO. It is known for its unique structure, which includes an oxirane (epoxide) ring and a quaternary ammonium group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide typically involves the reaction of trimethylamine with an epoxide-containing compound. One common method is the reaction of trimethylamine with epichlorohydrin, followed by the addition of hydrobromic acid to form the bromide salt. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process often includes steps such as purification through crystallization or distillation to remove impurities and achieve a high-quality product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring.
Catalysts: Acidic or basic catalysts may be used to facilitate the ring-opening reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a β-amino alcohol, while reaction with a thiol can yield a β-thioether.
Scientific Research Applications
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.
Biology: The compound is studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide involves its reactivity with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile and reaction conditions. The quaternary ammonium group also contributes to the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium chloride
- N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium iodide
- N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium sulfate
Uniqueness
N,N,N-Trimethyl-2-(oxiran-2-yl)ethan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to its chloride, iodide, and sulfate counterparts. The choice of counterion can affect the compound’s behavior in different chemical reactions and applications.
Properties
CAS No. |
89500-02-7 |
|---|---|
Molecular Formula |
C7H16BrNO |
Molecular Weight |
210.11 g/mol |
IUPAC Name |
trimethyl-[2-(oxiran-2-yl)ethyl]azanium;bromide |
InChI |
InChI=1S/C7H16NO.BrH/c1-8(2,3)5-4-7-6-9-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WGXFNTWYKCMMIF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC1CO1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
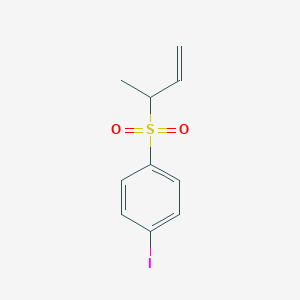
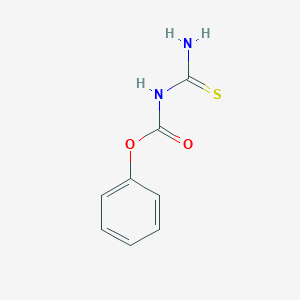

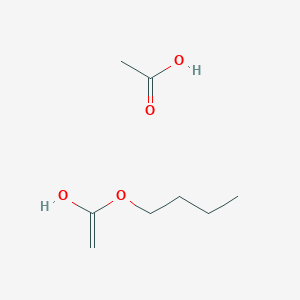
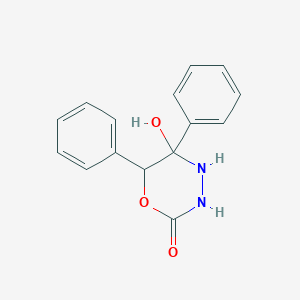
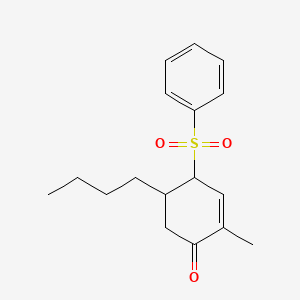

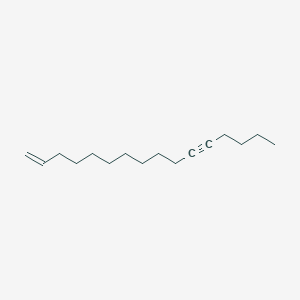
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
